Cas no 135025-12-6 ((2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide)
![(2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide structure](https://ja.kuujia.com/scimg/cas/135025-12-6x500.png)
(2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide
- decanamide, 2-(hexylthio)-N-[6-methyl-2,4-bis(methylthio)-3-pyridinyl]-, (2S)-
- CP 113818
- DECANAMIDE, 2-(HEXYLTHIO)-N-(6-(METHYL-2,4-BIS(METHYLTHIO)-3-PYRIDINYL)-, (S)- N-(2,4-BIS(METHYLTHIO)-6-METHYLPYRIDIN-3...
- CP-113818
- CHEMBL25045
- CP 113
- PD128513
- 2-(Hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanimidic acid
- DTXSID10928862
- HY-105445
- SCHEMBL8321431
- Decanamide, 2-(hexylthio)-N-(6-(methyl-2,4-bis(methylthio)-3-pyridinyl)-, (S)-
- (2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide
- GLXC-26605
- N-(2,4-Bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide
- (S)-2-Hexylsulfanyl-decanoic acid (6-methyl-2,4-bis-methylsulfanyl-pyridin-3-yl)-amide
- 135025-12-6
- CP-113,818
- BDBM50041289
- CS-0026013
- (S)-2-(Hexylthio)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)decanamide
- CP 113,818
-
- インチ: InChI=1S/C24H42N2OS3/c1-6-8-10-12-13-14-16-20(30-17-15-11-9-7-2)23(27)26-22-21(28-4)18-19(3)25-24(22)29-5/h18,20H,6-17H2,1-5H3,(H,26,27)/t20-/m0/s1
- InChIKey: XAMYAYIMCKELIP-FQEVSTJZSA-N
- SMILES: CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC
計算された属性
- 精确分子量: 470.246
- 同位素质量: 470.246
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 30
- 回転可能化学結合数: 17
- 複雑さ: 439
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118A^2
- XLogP3: 8.8
じっけんとくせい
- 密度みつど: 1.074
- Boiling Point: 566.941°C at 760 mmHg
- フラッシュポイント: 296.675°C
- Refractive Index: 1.553
(2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1396106-1mg |
(S)-2-(Hexylthio)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)decanamide |
135025-12-6 | 97% | 1mg |
$831.0 | 2025-02-27 |
(2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
(2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamideに関する追加情報
Compound CAS No. 135025-12-6: (2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide
The compound with CAS No. 135025-12-6, named (2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a decanamide backbone, a hexylsulfanyl group, and a pyridine ring substituted with methyl and methylsulfanyl groups. The stereochemistry at the second carbon of the deconamide group is specified as S, indicating a specific spatial arrangement that could influence its biological activity.
Recent studies have highlighted the importance of sulfur-containing compounds in medicinal chemistry due to their unique electronic properties and ability to form strong bonds with biological targets. The presence of multiple methylsulfanyl groups in this compound suggests potential antioxidant or anti-inflammatory properties, as such groups are known to contribute to radical scavenging activities. Additionally, the pyridine ring is a common structural motif in many bioactive molecules, often contributing to hydrogen bonding and π-interactions with biological macromolecules.
The synthesis of this compound likely involves a multi-step process, potentially including nucleophilic substitutions, amide bond formations, and stereochemical control during the synthesis of the chiral center. Researchers have explored similar synthetic pathways for constructing complex molecules with multiple functional groups, emphasizing the importance of precise reaction conditions to achieve high yields and purity.
In terms of application, this compound could be explored as a lead molecule in drug discovery programs targeting various diseases. For instance, its structure suggests potential interactions with G-protein coupled receptors (GPCRs) or other membrane-bound proteins due to its amphipathic nature. Recent advancements in computational chemistry have enabled researchers to predict binding affinities and optimize lead compounds for improved pharmacokinetic profiles.
Moreover, the presence of a decanamide group indicates that this compound may exhibit good solubility in lipophilic environments, which is crucial for its absorption and distribution within biological systems. The hexylsulfanyl group could also contribute to metabolic stability by resisting enzymatic degradation, thereby prolonging its half-life in vivo.
From an environmental perspective, understanding the biodegradability and ecological impact of such compounds is essential for sustainable chemical design. Studies on similar sulfur-containing compounds have shown that their environmental fate can be influenced by factors such as microbial activity and abiotic degradation pathways.
In conclusion, (2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide represents a promising candidate for further exploration in both academic research and industrial applications. Its unique structure and functional groups position it as a valuable tool for advancing our understanding of molecular interactions and developing innovative therapeutic agents.
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